![molecular formula C23H24N4O3S B2472160 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 866845-55-8](/img/structure/B2472160.png)
2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, or other techniques. It’s important to consider the efficiency, cost, and environmental impact of the synthesis process .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions with other compounds under various conditions, or how the compound behaves in the presence of heat, light, or other stimuli .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Crystal Structure Analysis
Research on similar compounds to 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has focused on their crystal structures. Studies have revealed folded conformations in these molecules, with the pyrimidine ring inclined to the benzene ring at specific angles. This structural analysis is crucial in understanding the molecular properties and potential applications of these compounds (Subasri et al., 2016); (Subasri et al., 2017).
Antitumor Activity
There's significant interest in the antitumor properties of compounds structurally related to this compound. Some derivatives have been synthesized and evaluated for their efficacy against various human cancer cell lines. Research shows that these compounds display potent anticancer activity, comparable to established drugs like doxorubicin (Hafez & El-Gazzar, 2017).
Inhibitory Effects on Enzymes
Studies have also been conducted on similar compounds for their inhibitory effects on enzymes such as thymidylate synthase and dihydrofolate reductase. These enzymes are crucial in DNA synthesis and replication, making them targets for anticancer drugs. Some derivatives have shown to be potent dual inhibitors of these enzymes, suggesting potential applications in cancer therapy (Gangjee et al., 2008).
Antiviral Potential
A study on a structurally related compound examined its potential as an antiviral agent, particularly against SARS-CoV-2. The research included quantum chemical insight into the molecular structure, drug likeness, and molecular docking, indicating that these types of compounds could play a role in antiviral therapy (Mary et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-20-10-6-5-9-19(20)24-21(28)15-31-23-25-18-11-12-27(14-17(18)22(29)26-23)13-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEPXSWYSZGRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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